Sodium;4-bromo-1H-benzimidazole-2-carboxylate is a chemical compound with the molecular formula C8H4BrN2NaO2. It is a derivative of benzimidazole, a heterocyclic compound that has garnered the attention of medicinal chemists and biologists due to its remarkable medicinal and pharmacological properties . Benzimidazole and its derivatives have been demonstrated as potential anticancer therapeutics, either through targeting specific molecules or non-gene-specific strategies .
Benzimidazole has a heterocyclic pharmacophore, which is an essential scaffold in drug and pharmaceutical development . It resembles naturally occurring purine nucleotides and exerts various biological effects through different mechanisms .
While specific chemical reactions involving Sodium;4-bromo-1H-benzimidazole-2-carboxylate are not detailed in the retrieved resources, benzimidazole derivatives have been noted for their bioactivities as potential anticancer therapeutics .
Sodium;4-bromo-1H-benzimidazole-2-carboxylate has a molecular weight of 263.026. Further physical and chemical properties are not detailed in the retrieved resources.
Sodium;4-bromo-1H-benzimidazole-2-carboxylate is a chemical compound that belongs to the benzimidazole class, which is known for its diverse biological activities. This compound features a sodium salt form of 4-bromo-1H-benzimidazole-2-carboxylic acid, which enhances its solubility and bioavailability in various applications. Benzimidazole derivatives have gained significant attention in medicinal chemistry due to their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Sodium;4-bromo-1H-benzimidazole-2-carboxylate can be synthesized from its parent compound, 4-bromo-1H-benzimidazole-2-carboxylic acid, through neutralization with sodium hydroxide. The compound falls under the classification of organic compounds and specifically belongs to the category of heterocyclic compounds due to the presence of nitrogen in its structure. Its systematic name reflects its chemical structure, indicating the presence of a bromine atom and a carboxylate group.
The synthesis of sodium;4-bromo-1H-benzimidazole-2-carboxylate typically involves the following steps:
The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Typically, reactions are conducted under reflux conditions to ensure complete conversion.
The molecular formula for sodium;4-bromo-1H-benzimidazole-2-carboxylate is C9H7BrN2NaO2. The structure consists of a benzimidazole ring substituted at the 4-position with a bromine atom and at the 2-position with a carboxylate group.
The compound exhibits specific structural characteristics:
Sodium;4-bromo-1H-benzimidazole-2-carboxylate can participate in various chemical reactions:
Reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to determine completion and purity.
The mechanism of action for sodium;4-bromo-1H-benzimidazole-2-carboxylate primarily revolves around its interactions with biological targets:
Studies have shown that benzimidazole derivatives can exhibit significant activity against targets such as protein kinases and topoisomerases, leading to apoptosis in cancer cells .
Sodium;4-bromo-1H-benzimidazole-2-carboxylate has diverse applications in scientific research:
Regioselective bromination at the C4 position of the benzimidazole scaffold constitutes the foundational step for synthesizing this compound. Direct bromination of 1H-benzimidazole-2-carboxylic acid precursors employs brominating agents such as bromine in acetic acid or N-bromosuccinimide (NBS) in dimethylformamide. The electron-rich C4/C7 positions exhibit heightened susceptibility to electrophilic attack, with reaction temperature (0–25°C) and stoichiometry (1.0–1.2 eq.) critically influencing regioselectivity and minimizing polybromination [6]. Subsequent hydrolysis or decarboxylation risks necessitate protective group strategies, commonly employing N-alkylation or silicon-based protection prior to bromination.
Acylation precedes carboxylation through nucleophilic substitution or transition metal-catalyzed carbonylation. O-acylation of 2-hydroxymethylbenzimidazole intermediates using acyl chlorides yields ester-protected forms, though base-mediated hydrolysis may degrade the core. Alternatively, palladium-catalyzed carbonylation of 4-bromo-1H-benzimidazole with carbon monoxide under pressurized conditions (1–5 atm) enables direct introduction of ester groups, albeit requiring stringent anhydrous conditions [6].
Table 1: Optimization Parameters for C4 Bromination of Benzimidazole Precursors
Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | C4 Regioselectivity (%) |
---|---|---|---|---|
Bromine | Acetic acid | 0–10 | 2.0 | 85–90 |
N-Bromosuccinimide | Dimethylformamide | 25 | 1.5 | 92–95 |
Dibromohydantoin | Tetrahydrofuran | 40 | 3.0 | 75–80 |
Conventional thermal cyclization and functionalization face challenges including extended reaction times (12–24 hours) and thermal decomposition. Microwave irradiation drastically accelerates key steps like benzimidazole ring formation and bromination. Condensation of 4-bromo-1,2-diaminobenzene with dialkyl oxalates under microwave irradiation (100–150°C, 50–100 W) achieves near-quantitative cyclization to ethyl 4-bromo-1H-benzimidazole-2-carboxylate within 15–30 minutes, contrasting with >90% longer durations under conventional heating [4]. Solvent-free protocols further enhance atom economy and purification efficiency. Mechanochemical grinding of diamine precursors with solid carbon donors (e.g., urea or formamide) in the presence of acidic catalysts (montmorillonite K10) delivers 4-bromobenzimidazole cores within 60 minutes, eliminating solvent waste and simplifying product isolation [4] [7].
Sustainable synthesis leverages catalytic systems and benign reagents to minimize environmental impact. Zinc triflate or iron(III) chloride hexahydrate efficiently catalyzes (0.5–5 mol%) the cyclocondensation of 4-bromo-1,2-diaminobenzene with aldehydes or orthoesters in aqueous ethanol (50–80°C), achieving yields exceeding 85% while facilitating catalyst recovery [4] [10]. Biomass-derived reagents serve as eco-friendly alternatives: D-glucose acts as a traceless C1 synthon in oxidative cyclizations with o-phenylenediamines, generating 2-carboxybenzimidazole intermediates under aerobic, aqueous conditions [4].
Poly(methylhydrosiloxane) (PMHS) enables mild reduction steps, replacing hazardous hydride reagents during N-protective group manipulation. Additionally, copper nanocomposites catalyze acceptorless dehydrogenative coupling for N-alkylation, rendering oxidant-free routes to 1-substituted derivatives prior to carboxylation [4].
Table 2: Green Catalysts for Benzimidazole Cyclization
Catalyst | Reaction Medium | Temperature (°C) | Yield Range (%) | Key Advantages |
---|---|---|---|---|
Zinc triflate | Water/Ethanol | 80 | 82–90 | Biodegradable, reusable |
Cobalt nanocomposite | Solvent-free | 100 | 88–94 | Magnetic recovery, oxidant-free |
Ortho-quinone | Water | 25 | 78–85 | O₂ as terminal oxidant |
Poly(methylhydrosiloxane) | Toluene | 110 | 80–87 | Non-toxic reducing agent |
Direct C2 carboxylation employs divergent pathways:
Sodium salt formation proceeds via acid-base titration. The carboxylic acid suspension in anhydrous ethanol reacts with stoichiometric sodium bicarbonate or sodium methoxide at 0–5°C, minimizing esterification side reactions. Subsequent crystallization from ethanol/diethyl ether yields the hygroscopic sodium salt. Strict pH control (7.5–8.5) during neutralization prevents deprotonation of the N1 nitrogen or debromination [7]. Alternative metathesis strategies involve treating silver 4-bromo-1H-benzimidazole-2-carboxylate with sodium iodide in anhydrous acetonitrile, though silver handling complicates scalability.
Final purification exploits solubility differentials: the sodium salt exhibits high solubility in water and methanol but low solubility in acetone, ethyl acetate, or tetrahydrofuran, enabling recrystallization or anti-solvent precipitation (>95% purity by nuclear magnetic resonance spectroscopy) [7]. Storage necessitates desiccated environments due to pronounced hygroscopicity.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: